N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c18-12-5-7-14(8-6-12)22-9-10-23-16(22)20-21-17(23)25-11-15(24)19-13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNYRKSAIDNORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article summarizes the biological activity associated with this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Cyclopentyl group : A five-membered carbon ring that contributes to the lipophilicity of the molecule.
- Imidazo[2,1-c][1,2,4]triazole moiety : This heterocyclic structure is known for its biological activity, particularly in targeting various enzymes and receptors.
- Thioacetamide linkage : This functional group may enhance the compound's reactivity and biological interactions.
Chemical Formula
The molecular formula for this compound is CHFNS.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings from various studies on related compounds:
| Compound Type | Cancer Cell Lines Tested | IC Values (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivatives | MCF-7 (Breast), A549 (Lung) | 10 - 25 | Induction of apoptosis via caspase activation |
| Imidazole Compounds | HeLa (Cervical), HCT116 (Colon) | 15 - 30 | Inhibition of cell proliferation through cell cycle arrest |
| Mannich Bases | HepG2 (Liver), SK-LU-1 (Lung) | 5 - 20 | Cytotoxicity via reactive oxygen species generation |
The mechanisms by which this compound exerts its biological effects include:
- Caspase Activation : Induces apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Disrupts normal cell cycle progression leading to growth inhibition.
- Reactive Oxygen Species (ROS) : Increases ROS levels resulting in oxidative stress and subsequent cell death.
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of a series of imidazole derivatives against various cancer cell lines. The results indicated that compounds with similar structures to N-cyclopentyl derivatives exhibited significant cytotoxicity against MCF-7 and A549 cells with IC values ranging from 10 to 25 µM .
Study 2: Mechanistic Insights
Research focusing on the mechanism revealed that these compounds can induce apoptosis through mitochondrial pathways. The study employed flow cytometry to assess apoptotic cell populations and confirmed that treatment with these compounds led to increased levels of pro-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazo-triazole derivatives with demonstrated antimicrobial and antiviral activities. Key structural analogs and their comparative profiles are summarized below:
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance target affinity compared to the 4-methylphenyl analog (15), as fluorination often improves metabolic stability and membrane penetration .
Synthetic Accessibility :
- Yields for imidazo-triazole derivatives vary widely (30–78%), with alkylation (e.g., methyl iodide) being a common step . The cyclopentyl group in the target compound may require specialized coupling agents, increasing synthesis complexity.
Pharmacological Performance: While compound 15 shows antibacterial activity comparable to chloramphenicol, the target compound’s fluorophenyl and cyclopentyl groups may broaden its spectrum or potency .
Notes
- The fluorophenyl-imidazo-triazole scaffold is understudied compared to its methyl or bromo-substituted counterparts, highlighting opportunities for novel research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
